molecular formula C16H14O5 B600332 Dihydroprunetin CAS No. 491-75-8

Dihydroprunetin

Cat. No.: B600332
CAS No.: 491-75-8
M. Wt: 286.28
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroprunetin is a hydrogenated derivative of the isoflavone Prunetin, a naturally occurring compound found in plants such as Prunus species. Prunetin (CAS 552-59-0) has the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.28 g/mol . This compound likely results from the reduction of prunetin’s double bond in the benzopyranone ring, leading to a saturated structure with the formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol (calculated by adding two hydrogens to prunetin).

Properties

CAS No.

491-75-8

Molecular Formula

C16H14O5

Molecular Weight

286.28

Synonyms

Dihydrogenistein 7-methyl ether;  5-Hydroxy dihydroisoformononetin

Origin of Product

United States

Comparison with Similar Compounds

Prunetin (C₁₆H₁₂O₅)

  • Structural Relationship : Dihydroprunetin is derived from prunetin via hydrogenation.
  • Key Differences: Saturation: Prunetin contains a conjugated double bond in the benzopyranone ring, while this compound is fully saturated. Bioactivity: The double bond in prunetin may enhance its interaction with estrogen receptors, whereas this compound’s saturated structure could reduce binding affinity .
  • Physicochemical Properties: Property Prunetin this compound (Inferred) Molecular Formula C₁₆H₁₂O₅ C₁₆H₁₄O₅ Molecular Weight (g/mol) 284.28 286.28 Melting Point (°C) Not reported Likely higher than prunetin CAS Number 552-59-0 Not available

Other Isoflavones (e.g., Genistein, Daidzein)

These compounds differ in hydroxylation patterns and methoxy groups, which affect their antioxidant and estrogenic activities. For example:

  • Genistein : Lacks the methoxy group at position 7 (present in prunetin/dihydroprunetin), reducing its lipophilicity .

Pharmacological Potential

  • Prunetin : Demonstrates anti-inflammatory and anticancer properties in preclinical studies, attributed to its ability to modulate NF-κB and MAPK pathways .

Analytical Challenges

The evidence highlights rigorous quality control methods for compounds like doxepin hydrochloride (e.g., HPLC resolution criteria for isomers) . Similar methodologies could be applied to this compound to distinguish it from prunetin and other analogs.

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